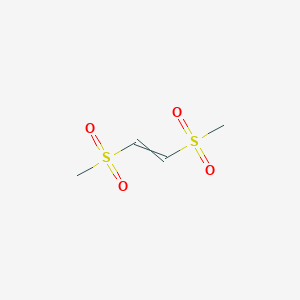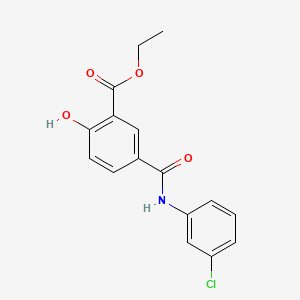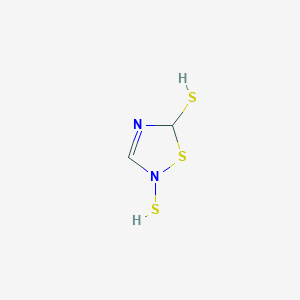
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various functionalized thiadiazole derivatives .
Aplicaciones Científicas De Investigación
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research has shown potential for this compound in anticancer and anti-inflammatory drug development.
Industry: It is used in the production of biocides, fungicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors. Its antimicrobial activity is often attributed to its ability to disrupt cell membrane integrity or interfere with nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2,5-Dimercapto-1,3,4-thiadiazole: Known for its antioxidant properties and use in corrosion inhibitors.
Uniqueness
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is unique due to its dual thiol groups, which enhance its reactivity and potential for forming disulfide bonds. This structural feature distinguishes it from other thiadiazoles and contributes to its diverse applications in various fields .
Propiedades
Número CAS |
37082-92-1 |
|---|---|
Fórmula molecular |
C2H4N2S3 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
2-sulfanyl-5H-1,2,4-thiadiazole-5-thiol |
InChI |
InChI=1S/C2H4N2S3/c5-2-3-1-4(6)7-2/h1-2,5-6H |
Clave InChI |
RLBGAEYWZMIAOO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(SN1S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


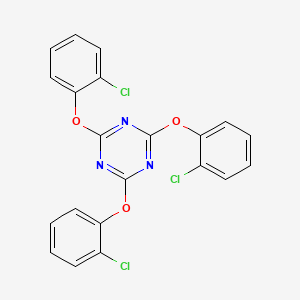
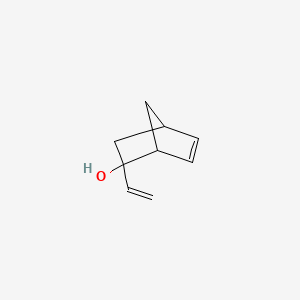
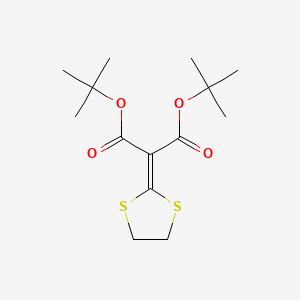
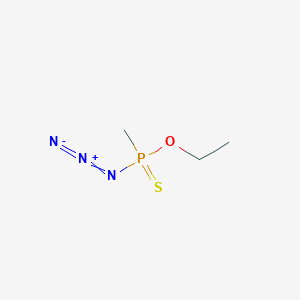
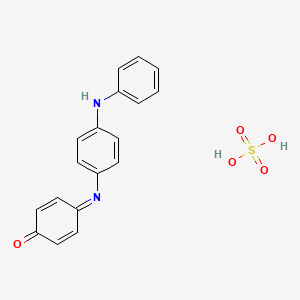
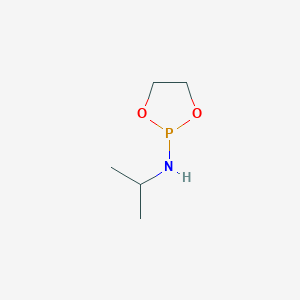

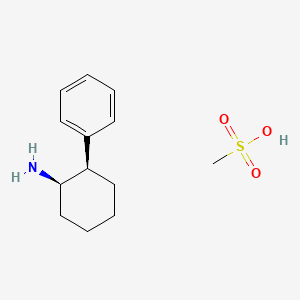
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
